Dichloro(ethyl)silane

CAS No.:

Cat. No.: VC14357298

Molecular Formula: C2H6Cl2Si

Molecular Weight: 129.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H6Cl2Si |

|---|---|

| Molecular Weight | 129.06 g/mol |

| IUPAC Name | dichloro(ethyl)silane |

| Standard InChI | InChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3 |

| Standard InChI Key | RKHXNBJRDQOIOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC[SiH](Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

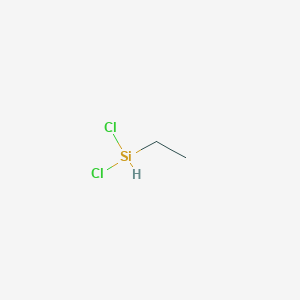

Dichloro(ethyl)silane (CAS 1789-58-8) is an organosilane with the molecular formula C₂H₆Cl₂Si and a molecular weight of 129.061 g/mol . Its structure consists of a central silicon atom bonded to two chlorine atoms, one ethyl group (-C₂H₅), and one hydrogen atom. This configuration confers both electrophilic reactivity at the silicon center and hydrophobic characteristics due to the ethyl moiety.

Table 1: Key Physicochemical Properties of Dichloro(ethyl)silane

| Property | Value | Source |

|---|---|---|

| Density (20°C) | 1.089 g/mL | |

| Boiling Point | 69.8 ± 9.0 °C at 760 mmHg | |

| Melting Point | -107°C | |

| Flash Point | -11.6 ± 5.7 °C | |

| Vapor Pressure (25°C) | 143.9 ± 0.1 mmHg | |

| Refractive Index (n20/D) | 1.415 |

The compound’s low boiling point and high vapor pressure indicate high volatility, necessitating careful handling to prevent inhalation exposure .

Synthesis and Industrial Production

Dichloro(ethyl)silane is synthesized via the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst at elevated temperatures (~300°C). This method, derived from the Müller-Rochow process, involves a gas-solid interaction where silicon powder reacts with ethyl chloride vapor:

Industrial production employs fluidized bed reactors to enhance heat transfer and ensure uniform mixing, optimizing yield and purity. Post-synthesis purification involves fractional distillation to isolate dichloro(ethyl)silane from co-products like trichloroethylsilane and silicon tetrachloride.

Reactivity and Chemical Transformations

Hydrolysis and Alcoholysis

Dichloro(ethyl)silane undergoes rapid hydrolysis with water, producing hydrochloric acid (HCl) and ethylsilanediol:

This exothermic reaction necessitates controlled conditions to mitigate HCl gas release . In alcoholysis, alcohols (e.g., methanol) replace water, yielding alkoxysilanes:

Silylation Reactions

The compound acts as a silylating agent, protecting hydroxyl and amine groups in organic synthesis. For example, reaction with ethanol in the presence of triethylamine forms ethylsilyl ethers:

These derivatives are intermediates in silicone resin production.

Industrial and Research Applications

Silicone Polymers

Dichloro(ethyl)silane is a precursor for polydiethylsiloxanes, used in lubricants, sealants, and water-repellent coatings. Co-polymerization with dichlorodimethylsilane adjusts polymer flexibility and thermal stability .

Surface Functionalization

In materials science, the compound modifies surfaces (e.g., glass, metals) via silanization. The ethyl group enhances hydrophobicity, making it valuable for anti-corrosive coatings.

| Hazard Class | GHS Code | Signal Word |

|---|---|---|

| Flammable Liquids | GHS02 | Danger |

| Skin Corrosion | GHS05 | Danger |

| Acute Toxicity | GHS07 | Danger |

| Specific Target Organ Toxicity | GHS08 | Danger |

Regulatory and Environmental Impact

Regulatory frameworks (e.g., REACH, OSHA) classify dichloro(ethyl)silane as hazardous, requiring stringent exposure controls. Environmental releases risk aquatic toxicity due to HCl formation, necessitating containment and pH-neutralization measures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume